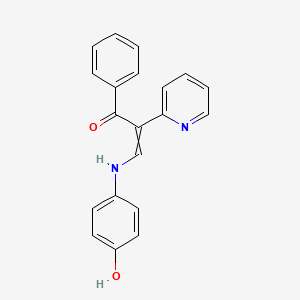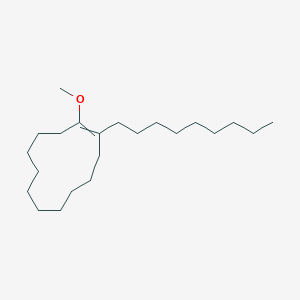![molecular formula C16H16O B14210250 1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene CAS No. 918134-63-1](/img/structure/B14210250.png)
1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene is an organic compound that features a benzene ring substituted with a methyl group and an allyl phenyl ether group
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene typically involves the reaction of 1-methyl-3-hydroxybenzene with 1-phenylprop-2-en-1-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Analyse Chemischer Reaktionen
1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the allyl group to a single bond.
Addition: The double bond in the allyl group can undergo addition reactions with halogens or hydrogen halides, forming dihalo or haloalkane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene exerts its effects depends on its interaction with molecular targets. The allyl phenyl ether group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The benzene ring’s substituents can affect the compound’s electronic properties, altering its behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene can be compared with similar compounds such as:
1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]silacyclobutane: This compound features a silicon atom in place of the carbon atom in the benzene ring, leading to different chemical properties and reactivity.
3-Phenylbut-1-ene: This compound lacks the ether linkage and has a simpler structure, resulting in different chemical behavior and applications.
1-Phenylprop-2-en-1-ol: This compound has a hydroxyl group instead of the ether linkage, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
918134-63-1 |
|---|---|
Molekularformel |
C16H16O |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
1-methyl-3-(1-phenylprop-2-enoxy)benzene |
InChI |
InChI=1S/C16H16O/c1-3-16(14-9-5-4-6-10-14)17-15-11-7-8-13(2)12-15/h3-12,16H,1H2,2H3 |
InChI-Schlüssel |
WBHHQJAHHPVELZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OC(C=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolidine, 1-[2-iodo-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14210171.png)
![3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid](/img/structure/B14210177.png)
![Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide](/img/structure/B14210183.png)

![1-(2-Chlorophenyl)-3-[2-[(2-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14210189.png)

![4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide](/img/structure/B14210206.png)
![2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14210209.png)
![3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14210211.png)
![Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)-](/img/structure/B14210218.png)
![[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol](/img/structure/B14210219.png)

![3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14210227.png)
![3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14210234.png)
